molecular formula C20H20N2O2S2 B2963622 4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1251542-78-5

4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2963622
CAS No.: 1251542-78-5
M. Wt: 384.51
InChI Key: ZXQXLMZTAKLLKL-UHFFFAOYSA-N
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Description

The compound 4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly in the investigation of novel ligand-gated ion channels and enzyme targets. Its molecular architecture incorporates a thiazole core, a privileged scaffold in drug discovery known for its diverse biological activities. The specific substitution pattern, featuring a cyclopropyl moiety on the thiazole ring and a benzamide linkage to a thiophene-ethyl chain, suggests potential for high target selectivity and optimized pharmacokinetic properties. This structure is characteristic of compounds investigated as modulators of various biological pathways . Researchers may explore this molecule as a potential negative allosteric modulator of ion channels, given that structurally related N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Furthermore, the presence of the thiazole and benzamide pharmacophores aligns with ongoing research into multi-target directed ligands, particularly in the development of dual inhibitors for enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are key targets in the endocannabinoid and eicosanoid systems for managing pain and inflammation . This reagent provides a versatile chemical template for probing structure-activity relationships, optimizing potency and selectivity, and elucidating novel mechanisms of action in preclinical research.

Properties

IUPAC Name

4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c23-20(21-10-9-17-2-1-11-25-17)15-5-7-16(8-6-15)24-12-19-22-18(13-26-19)14-3-4-14/h1-2,5-8,11,13-14H,3-4,9-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQXLMZTAKLLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NCCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the cyclopropyl group, and the coupling of the benzamide moiety. Common reagents used in these steps may include cyclopropylamine, thionyl chloride, and various coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Thiazole Substituent Benzamide Substituent Linker Type Key Structural Features
Target Compound 4-cyclopropyl 2-(thiophen-2-yl)ethyl Methoxy Cyclopropane for lipophilicity; thiophene
4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)-N-tosylbenzamide (11b ) 4-naphthalen-2-yl Tosyl (p-toluenesulfonamide) Amino Bulky naphthalene; sulfonamide for polarity
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]benzamide 4-(2-oxochromen-3-yl) 4-methyl Direct bond Coumarin moiety for fluorescence/activity
2-(4-Hydroxypiperidin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (7 ) 4-phenyl 4-hydroxypiperidinyl-acetamide Alkyl chain Piperidine for solubility; acetamide spacer

Characterization :

  • IR Spectroscopy: Expected C-O stretch (~1250 cm⁻¹) for the methoxy linker , absence of S-H bands (~2500–2600 cm⁻¹) confirming non-thiol tautomers .
  • NMR : Thiophene protons (δ 6.8–7.5 ppm), cyclopropane protons (δ 0.5–1.5 ppm), and benzamide carbonyl (δ ~167 ppm in ¹³C NMR) .

Biological Activity

The compound 4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N3O3SC_{20}H_{25}N_{3}O_{3}S with a molecular weight of 387.5 g/mol. The structure features a thiazole ring, a thiophene moiety, and a benzamide core, which are known for their biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with tubulin, a protein that plays a crucial role in cell division. Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This mechanism is vital for the development of anticancer agents as it targets rapidly dividing cells.

In Vitro Studies

  • Antiproliferative Activity :
    • The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, it exhibited submicromolar growth inhibition (GI50 values) in lung cancer (A549) and ovarian cancer (OVACAR-4, OVACAR-5) cell lines.
    • A comparative study with known antitumor agents revealed that the compound's GI50 values ranged from 1.06 to 6.51 μM across multiple cell lines, indicating potent activity against tumor growth .
  • Mechanistic Insights :
    • The compound was found to induce early apoptosis as evidenced by caspase activation and cell cycle analysis showing G2/M accumulation . This suggests that it may function similarly to other tubulin inhibitors like nocodazole.

In Vivo Studies

  • Tumor Growth Inhibition :
    • In murine models (CT26), treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls, supporting its potential as an effective anticancer agent .
  • Toxicity Profile :
    • Preliminary studies indicated low cytotoxicity towards non-cancerous cells, which is a desirable trait for therapeutic agents . The lethal concentration (LC50) values were greater than 70 μM across various tested cell lines.

Comparative Analysis

To better understand the uniqueness of This compound , it is essential to compare it with structurally similar compounds:

CompoundStructureGI50 (μM)Mechanism
NocodazoleTubulin inhibitor2.95Binds colchicine site
Compound AThiazole derivative5.93Inhibits tubulin polymerization
Compound BBenzamide analog13.4Induces apoptosis

Case Studies

  • Case Study 1 : A study on the efficacy of this compound against prostate cancer xenografts showed promising results with a percentage tumor control (T/C) ranging from 4% to 30% after treatment .
  • Case Study 2 : Research involving multidrug-resistant (MDR) cancer cells demonstrated that this compound could overcome resistance mechanisms commonly associated with traditional chemotherapeutics .

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